Prospidium chloride
Overview
Description
Mechanism of Action
Target of Action
Prospidium chloride, also known as prospidine, is a dispiropiperazine derivative with potential cytostatic, anti-inflammatory, and immune-suppressive properties .
Mode of Action
This compound interacts with DNA, disrupting the cell cycle at the G2 phase . It also inhibits the phagocytic activity of monocytes and macrophages . This interaction with DNA and the subsequent disruption of the cell cycle and inhibition of phagocytic activity are key aspects of its mode of action.
Biochemical Pathways
Its interaction with dna and disruption of the cell cycle suggest that it may affect pathways related to cell division and immune response .
Result of Action
The interaction of this compound with DNA and its disruption of the cell cycle result in cytostatic effects, inhibiting cell proliferation . Its inhibition of the phagocytic activity of monocytes and macrophages suggests potential anti-inflammatory and immune-suppressive effects . These molecular and cellular effects contribute to its potential use as an anti-neoplastic and anti-rheumatic drug .
Biochemical Analysis
Cellular Effects
Prospidium chloride has been shown to have anti-proliferative activity against a panel of 18 human cancer cell lines . It influences cell function by inducing apoptosis, necrosis, and DNA damage .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to disrupt mitotic spindle positioning in SW480 cells .
Temporal Effects in Laboratory Settings
It is known that the compound has a high sensitivity, accuracy, rapidity, and availability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prospidium chloride is synthesized through a multi-step process involving the reaction of piperazine derivatives with chlorinated alcohols. The key steps include:
Formation of the spiro compound: This involves the reaction of piperazine with a chlorinated alcohol under controlled conditions to form the spiro structure.
Chlorination: The spiro compound is then chlorinated to introduce the chloride groups.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Prospidium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing and Reducing Agents: These include agents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Prospidium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying spiro compounds.
Biology: this compound is used to study cell cycle regulation and DNA interactions.
Medicine: It has been investigated for its potential in treating rheumatoid arthritis, cancer, and other inflammatory conditions. .
Comparison with Similar Compounds
Trospium chloride: This compound is also a spiro compound but is primarily used as an antimuscarinic agent to treat overactive bladder.
Other dispiropiperazine derivatives: These include compounds like spiro[2’,3]-bis(acenaphthene-1’-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3) and its isomer SPOPP-5, which have been studied for their anti-proliferative activity against cancer cell lines.
Uniqueness of Prospidium Chloride: this compound is unique due to its dual cytostatic and anti-inflammatory properties. Unlike other similar compounds, it has been extensively studied for its potential in treating both rheumatoid arthritis and various types of cancer. Its ability to interact with DNA and disrupt the cell cycle sets it apart from other dispiropiperazine derivatives .
Properties
IUPAC Name |
1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36Cl2N4O2.2ClH/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20;;/h17-18,25-26H,1-16H2;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJPEEOEZVHUAE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028521 | |
Record name | 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23476-83-7 | |
Record name | Prospidium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023476837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSPIDIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G733H6RES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Prospidium chloride?
A: While the exact mechanism is not fully understood, research suggests that this compound interacts with DNA, leading to cell cycle disruption at the G2 phase. [] It has also been shown to inhibit the phagocytic activity of monocytes and macrophages. []
Q2: What are the in vitro effects of this compound on different types of cells?
A: Studies show that this compound inhibits both T and B cell lymphoblastic responses. [] It demonstrates stronger inhibition of B cells compared to T cells at concentrations not affecting lymphocyte viability. [] Further research indicates a potential relationship between the sensitivity of epidermoid lung cancer cells to this compound and the degree of tumor differentiation, although this relationship was not observed with other tested cytostatic drugs. [, ]
Q3: Has this compound demonstrated efficacy in treating any specific diseases?
A: While not a first-line treatment, this compound has shown some efficacy in treating Kaposi's sarcoma, particularly in a case study involving a kidney transplant recipient. [, , ] In this case, long-term remission was achieved when this compound treatment was combined with immunosuppressive therapy using mTOR receptor inhibitors. [, ] Additionally, in a mouse model using grafted Type A adenocarcinoma, this compound demonstrated a significant reduction in tumor volume. []
Q4: Are there any studies on the in vivo effects of this compound on tumor development?
A: In a study using rats with N-nitrosomethylurea-induced mammary tumors, intratumoral injections of this compound did not show significant differences in tumor size or body weight compared to control rats receiving saline injections. [] This suggests that this compound may not possess direct oncolytic effects in this specific experimental model. []
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